molecular formula C22H48ClN3O B13783193 N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride CAS No. 94266-18-9

N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride

Cat. No.: B13783193
CAS No.: 94266-18-9
M. Wt: 406.1 g/mol
InChI Key: BOBAFODJAVWYNT-UHFFFAOYSA-N
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Description

N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride is a chemical compound with the molecular formula C22H48ClN3O. It is an amide derivative of stearic acid, featuring a long hydrocarbon chain and a polar head group containing amino functionalities. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride typically involves the reaction of stearic acid with diethylenetriamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as xylene. The process involves the formation of an amide bond between the carboxyl group of stearic acid and the amine group of diethylenetriamine. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Drug Delivery Systems

The amphiphilic properties of N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride facilitate the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. Research indicates that compounds with similar structures can improve drug delivery efficiency by integrating into biological membranes, thereby increasing permeability and absorption.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. This capability positions it as a candidate for developing antimicrobial agents in pharmaceutical formulations.

Cosmetic Formulations

This compound is utilized as an emulsifier in cosmetic products. Its ability to stabilize emulsions enhances the texture and consistency of creams and lotions, making it a valuable ingredient in the cosmetic industry.

Surfactant Applications

Due to its surfactant properties, this compound can be employed in various industrial applications, including detergents and cleaning products. Its effectiveness in reducing surface tension makes it suitable for formulations requiring enhanced wetting properties.

Interaction with Biological Membranes

Research indicates that this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This characteristic is crucial for developing materials that mimic biological systems or for drug delivery applications where membrane interaction is essential.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions allowing precise control over its properties. Characterization techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds .

In vitro studies have assessed the biological activity of this compound, demonstrating its potential as a therapeutic agent due to its interactions with specific receptors involved in signaling pathways .

Mechanism of Action

The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms. The amino groups in the compound can also interact with specific molecular targets, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride is unique due to its dual aminoethyl groups, which enhance its surfactant properties and make it more effective in applications requiring strong emulsifying and solubilizing agents. Its hydrochloride form also improves its solubility in aqueous solutions, making it more versatile for various applications.

Biological Activity

N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a long hydrocarbon chain and multiple amino groups, contributes to its amphiphilic properties, making it suitable for drug delivery systems and antimicrobial applications. This article will explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C22H48ClN3O
  • Molar Mass : Approximately 406.089 g/mol
  • CAS Number : 94266-18-9

The presence of amine groups in this compound enhances its reactivity and biological activity. The stearamide backbone contributes to its surfactant properties, allowing it to interact effectively with biological membranes.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. It has shown efficacy against Gram-positive bacteria, including Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). The compound's mechanism of action may involve disrupting bacterial cell membranes due to its amphiphilic nature, which facilitates integration into lipid bilayers .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus16 µg/mLEffective against MRSA
Escherichia coliNot effectiveLimited activity
Pseudomonas aeruginosaNot effectiveLimited activity

Drug Delivery Applications

The amphiphilic characteristics of this compound make it an excellent candidate for drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances the solubility and bioavailability of these compounds. Studies indicate that this compound can form stable micelles in aqueous solutions, which can be utilized for targeted drug delivery .

Mechanistic Studies

Studies have focused on the interactions of this compound with biological membranes. The compound's integration into lipid bilayers affects membrane fluidity and permeability, potentially altering cellular signaling pathways. Research indicates that it may bind to specific receptors involved in cellular communication, suggesting therapeutic roles in modulating biological responses .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study assessed the effectiveness of this compound against MRSA strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL, showcasing its potential as an alternative treatment for resistant infections.
  • Drug Delivery System Development :
    Another research project explored the use of this compound in formulating a novel drug delivery system for hydrophobic anticancer agents. The results demonstrated enhanced drug solubility and sustained release profiles, indicating its applicability in cancer therapy.

Properties

CAS No.

94266-18-9

Molecular Formula

C22H48ClN3O

Molecular Weight

406.1 g/mol

IUPAC Name

N-[2-(2-aminoethylamino)ethyl]octadecanamide;hydrochloride

InChI

InChI=1S/C22H47N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;/h24H,2-21,23H2,1H3,(H,25,26);1H

InChI Key

BOBAFODJAVWYNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNCCN.Cl

Origin of Product

United States

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